4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile
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Overview
Description
4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile is a chemical compound with the molecular formula C17H12N2O2S and a molecular weight of 308.36 g/mol . This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms, along with a benzonitrile group. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of a thiomorpholine derivative with a benzonitrile derivative under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiomorpholine derivatives with reduced functional groups.
Scientific Research Applications
4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring and benzonitrile group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and enzyme activities .
Comparison with Similar Compounds
4-(3,5-Dioxo-2-phenylthiomorpholin-4-yl)benzonitrile can be compared with other thiomorpholine derivatives and benzonitrile compounds. Similar compounds include:
4-(2-Bromoacetyl)benzonitrile: This compound has a similar benzonitrile group but differs in the presence of a bromoacetyl group instead of the thiomorpholine ring.
Pyrrolidine derivatives: These compounds share the nitrogen-containing ring structure but differ in the presence of a pyrrolidine ring instead of a thiomorpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3,5-dioxo-2-phenylthiomorpholin-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-10-12-6-8-14(9-7-12)19-15(20)11-22-16(17(19)21)13-4-2-1-3-5-13/h1-9,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSESRFINQDRKHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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